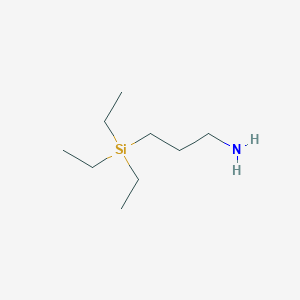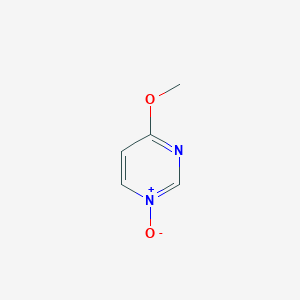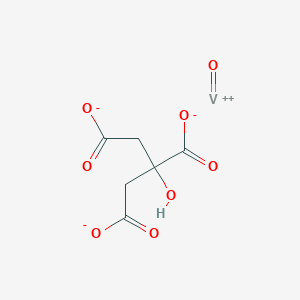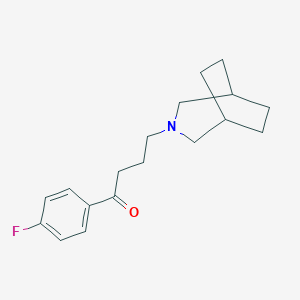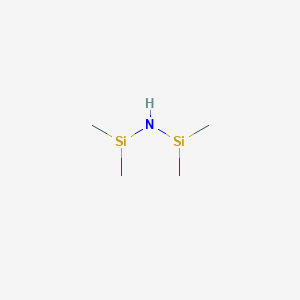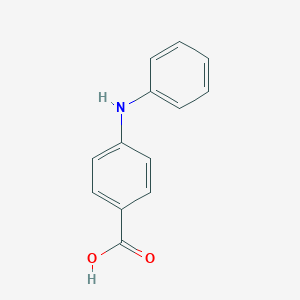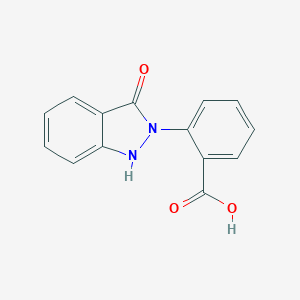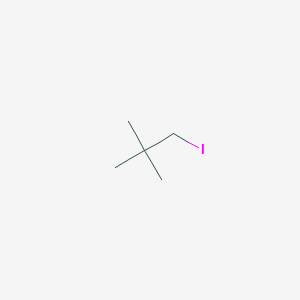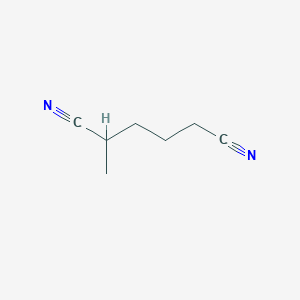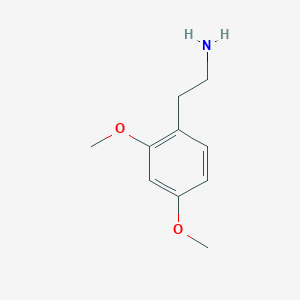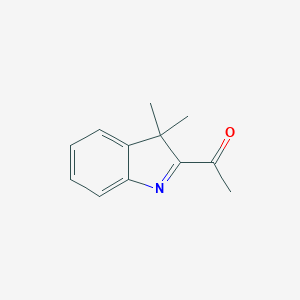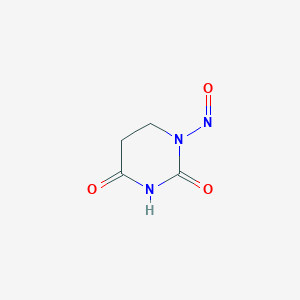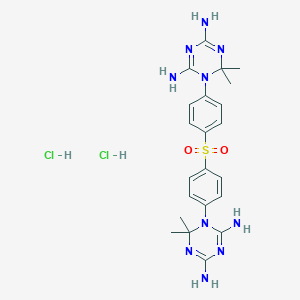
Cycloguanide phenylsulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloguanide phenylsulfone is a chemical compound that has gained significant attention in scientific research. It belongs to the class of guanidine derivatives and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of cycloguanide phenylsulfone is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Cycloguanide phenylsulfone has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress. Additionally, it has been studied for its potential use in the treatment of viral infections such as HIV.
Avantages Et Limitations Des Expériences En Laboratoire
Cycloguanide phenylsulfone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, it has some limitations such as its low solubility in water and some organic solvents. This can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of cycloguanide phenylsulfone. One potential direction is the development of more efficient synthesis methods. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, cycloguanide phenylsulfone is a chemical compound that has gained significant attention in scientific research. It possesses various biological activities and has been studied for its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of cycloguanide phenylsulfone have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
Cycloguanide phenylsulfone can be synthesized through a multi-step process involving the reaction of guanidine with various reagents. The most commonly used method involves the reaction of guanidine with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction yields cycloguanide phenylsulfone as a white crystalline solid.
Applications De Recherche Scientifique
Cycloguanide phenylsulfone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
18915-14-5 |
|---|---|
Nom du produit |
Cycloguanide phenylsulfone |
Formule moléculaire |
C22H30Cl2N10O2S |
Poids moléculaire |
569.5 g/mol |
Nom IUPAC |
1-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]sulfonylphenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C22H28N10O2S.2ClH/c1-21(2)29-17(23)27-19(25)31(21)13-5-9-15(10-6-13)35(33,34)16-11-7-14(8-12-16)32-20(26)28-18(24)30-22(32,3)4;;/h5-12H,1-4H3,(H4,23,25,27,29)(H4,24,26,28,30);2*1H |
Clé InChI |
PNCQYIMDXYYJBG-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=NC(=NC4(C)C)N)N)N)N)C.Cl.Cl |
SMILES canonique |
CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=NC(=NC4(C)C)N)N)N)N)C.Cl.Cl |
Autres numéros CAS |
18915-14-5 |
Synonymes |
1,1'-(sulfonyldi-4-phenylene)-bis-(4,6-diamino-2,2-dimethyl-1,2-dihydro-s-triazine)-dihydrochloride cycloguanide phenylsulfone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)
